3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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Overview
Description
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is an organic compound with the molecular formula C10H9BFNO2 It is a boronic acid derivative that features a cyanocyclopropyl group and a fluorophenyl group
Preparation Methods
The synthesis of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and cyanocyclopropyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell growth and proliferation.
Comparison with Similar Compounds
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the cyanocyclopropyl and fluorophenyl groups, making it less versatile in certain reactions.
4-(1-Cyanocyclopropyl)phenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-(1-Cyanocyclopropyl)phenylboronic acid:
These comparisons highlight the unique features of this compound, such as its specific functional groups that contribute to its reactivity and versatility in various applications.
Biological Activity
3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (CAS: 2096341-54-5) is a novel compound in the class of arylboronic acids, which are recognized for their versatile applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C10H10B F N O2
- Molecular Weight : 204.99 g/mol
- Key Functional Groups :
- Boronic acid moiety
- Cyanocyclopropyl group
- Fluorophenyl group
The presence of these functional groups contributes to the compound's unique reactivity profile and biological interactions.
Research indicates that this compound interacts with various biological targets, particularly protein kinases involved in cell signaling pathways. The compound has shown potential as an inhibitor of specific kinases, suggesting its role in modulating cellular processes related to growth and proliferation.
Inhibition of Protein Kinases
The ability to inhibit protein kinases positions this compound as a candidate for cancer therapy. Protein kinases play crucial roles in signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound may disrupt abnormal cellular signaling associated with tumor growth.
Comparative Analysis with Other Boronic Acid Derivatives
To understand the unique properties of this compound, it is beneficial to compare it with other boronic acid derivatives:
Compound Name | Key Features |
---|---|
Phenylboronic Acid | Lacks cyanocyclopropyl and fluorophenyl groups; limited versatility. |
4-(1-Cyanocyclopropyl)Phenylboronic Acid | Similar structure but different substitution patterns affecting reactivity. |
3-(1-Cyanocyclopropyl)Phenylboronic Acid | Shares cyanocyclopropyl group; different substitution on the phenyl ring. |
This table illustrates how specific functional groups contribute to the reactivity and potential applications of each compound.
Anticancer Activity
A study highlighted the efficacy of this compound in inhibiting cancer cell lines through its action on protein kinases. The compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent activity.
Enzyme Inhibition Studies
Further investigation into enzyme inhibition revealed that this boronic acid derivative effectively inhibits phosphatidylinositol 3-kinase (PI3K), a key regulator in cancer metabolism and cell growth.
- Selectivity : The compound showed improved selectivity for PI3K alpha over other isoforms, making it a promising candidate for targeted therapies in cancers characterized by PI3K mutations.
Applications in Drug Development
Given its biological activity, this compound is being explored for various therapeutic applications:
- Cancer Treatment : As a selective inhibitor of protein kinases, it may be useful in developing targeted therapies for cancers with specific genetic mutations.
- Metabolic Disorders : Its role in modulating signaling pathways could extend to treating metabolic disorders linked to kinase dysregulation.
Properties
IUPAC Name |
[3-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-7(10(6-13)4-5-10)2-1-3-8(9)11(14)15/h1-3,14-15H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQZJOXEWXYOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-54-5 |
Source
|
Record name | 3-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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